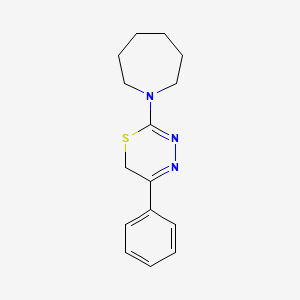
2-Chloro-6-fluoro-3-phenylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoro-3-phenylquinoxaline: is a heterocyclic compound with the chemical formula C14H8ClFN2 It belongs to the quinoxaline family, which contains a bicyclic ring system composed of a benzene ring fused to a pyrazine ring
Chemical Formula: CHClFN
IUPAC Name: this compound
CAS Registry Number: 7065-92-1
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 2-Chloro-6-fluoro-3-phenylquinoxaline. One common method involves the reaction of 2-chloroaniline with 2,3-dichloro-1,4-benzoquinone, followed by fluorination and cyclization. The reaction proceeds as follows:
2-Chloroaniline+2,3-dichloro-1,4-benzoquinone→this compound
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific details regarding industrial methods are proprietary and may not be widely available.
Chemical Reactions Analysis
Reactivity: 2-Chloro-6-fluoro-3-phenylquinoxaline can participate in various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the chloro and fluoro positions.
Arylation Reactions: It serves as an arylating agent in cross-coupling reactions, such as Suzuki–Miyaura coupling .
Suzuki–Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the use of organoboron reagents (e.g., arylboronic acids or boronate esters) and aryl halides (e.g., chloro- or fluoro-substituted compounds).
Major Products: The major product of Suzuki–Miyaura coupling involving this compound would be the arylated quinoxaline derivative.
Scientific Research Applications
2-Chloro-6-fluoro-3-phenylquinoxaline finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Materials Science: It may serve as a building block for functional materials.
Biological Studies: Investigating its interactions with biological targets .
Mechanism of Action
The exact mechanism of action for 2-Chloro-6-fluoro-3-phenylquinoxaline depends on its specific application. It likely interacts with cellular targets, affecting biological processes or pathways.
Comparison with Similar Compounds
While 2-Chloro-6-fluoro-3-phenylquinoxaline is unique in its structure, other related compounds include:
Properties
CAS No. |
185379-49-1 |
|---|---|
Molecular Formula |
C14H8ClFN2 |
Molecular Weight |
258.68 g/mol |
IUPAC Name |
2-chloro-6-fluoro-3-phenylquinoxaline |
InChI |
InChI=1S/C14H8ClFN2/c15-14-13(9-4-2-1-3-5-9)17-12-8-10(16)6-7-11(12)18-14/h1-8H |
InChI Key |
BPNQEPGHORFANE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


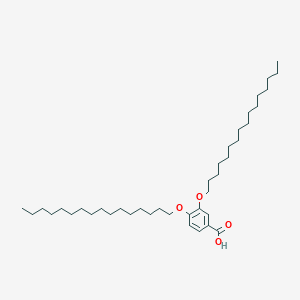

![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)


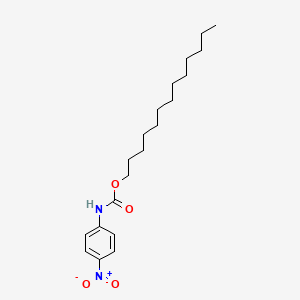
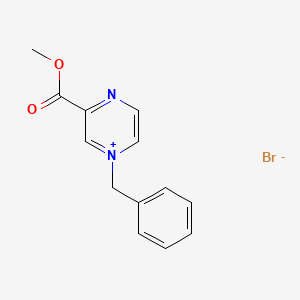
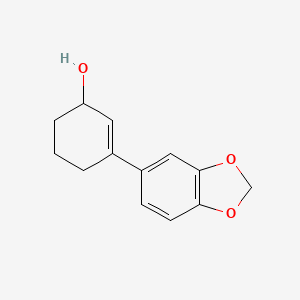
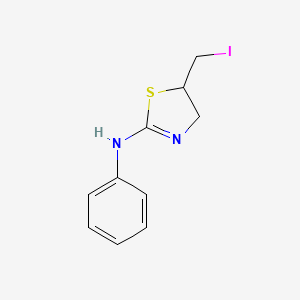

![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
